molecular formula C14H18N2O3 B1148782 Tert-butyl (4-methoxy-1h-indol-6-yl)carbamate CAS No. 1227269-41-1

Tert-butyl (4-methoxy-1h-indol-6-yl)carbamate

Cat. No.: B1148782
CAS No.: 1227269-41-1
M. Wt: 262.309
InChI Key: NGDCKHOVEWTNJK-UHFFFAOYSA-N
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Description

Tert-butyl (4-methoxy-1H-indol-6-yl)carbamate is a chemical compound with the molecular formula C14H18N2O3 It is a derivative of indole, a significant heterocyclic system in natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-methoxy-1H-indol-6-yl)carbamate typically involves the reaction of 4-methoxyindole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-methoxy-1H-indol-6-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-6-carboxylic acid derivatives, while reduction may produce indole-6-methanol derivatives .

Scientific Research Applications

Tert-butyl (4-methoxy-1H-indol-6-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (4-methoxy-1H-indol-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4-methoxy-1H-indol-6-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl carbamate group provides stability and makes it a valuable intermediate in organic synthesis .

Biological Activity

Tert-butyl (4-methoxy-1H-indol-6-yl)carbamate is a derivative of indole, a prominent heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H18N2O3C_{14}H_{18}N_{2}O_{3} and features a unique substitution pattern that contributes to its distinct chemical and biological properties. The compound is synthesized through the reaction of 4-methoxyindole with tert-butyl chloroformate in the presence of a base, typically triethylamine, under anhydrous conditions.

PropertyValue
Molecular Weight262.308 g/mol
CAS Number1227269-41-1
SolubilitySoluble in organic solvents
StabilityStable under standard conditions

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This compound has shown potential in inhibiting specific enzyme activities, which may lead to anticancer effects by modulating cell proliferation pathways .

Key Targets:

  • Monoamine Oxidases (MAO): Indole derivatives have been studied for their inhibitory effects on MAO A and B, which are critical in neurotransmitter metabolism. Inhibition of these enzymes can influence mood regulation and neuroprotection .
  • Enzyme Inhibition: The compound may act as a reversible inhibitor for certain enzymes, potentially leading to therapeutic applications in neurodegenerative diseases.

Antimicrobial and Anticancer Properties

Recent studies have highlighted the antimicrobial and anticancer properties of indole derivatives, including this compound. The compound has been evaluated against various pathogens and cancer cell lines, demonstrating promising results.

Case Study: Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction through caspase activation and modulation of cell cycle progression .

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest
HeLa (Cervical)12Caspase activation

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. By inhibiting MAO enzymes, it may help reduce oxidative stress and neuronal damage associated with neurodegenerative diseases .

Research Applications

The compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its structural characteristics make it suitable for the development of novel therapeutic agents targeting various diseases.

Table 3: Research Applications

Application AreaDescription
Medicinal ChemistryDevelopment of new drugs targeting MAO
Organic SynthesisIntermediate in synthesizing complex indoles
BiochemistryStudy of enzyme interactions

Properties

IUPAC Name

tert-butyl N-(4-methoxy-1H-indol-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-9-7-11-10(5-6-15-11)12(8-9)18-4/h5-8,15H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDCKHOVEWTNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=CN2)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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